molecular formula C5H5BrN2O B1442310 3-bromo-1-methylpyrazin-2(1H)-one CAS No. 1187017-25-9

3-bromo-1-methylpyrazin-2(1H)-one

Cat. No.: B1442310
CAS No.: 1187017-25-9
M. Wt: 189.01 g/mol
InChI Key: AUYAZFFUBLQLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methylpyrazin-2(1H)-one is a heterocyclic organic compound that features a bromine atom, a methyl group, and a pyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methylpyrazin-2(1H)-one typically involves the bromination of 1-methylpyrazin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazinone ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted pyrazinones with various functional groups.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the pyrazinone ring.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds with extended conjugation.

Scientific Research Applications

3-Bromo-1-methylpyrazin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Chemical Biology: It is used in the design of probes and inhibitors for studying biological pathways and enzyme functions.

    Industrial Chemistry: The compound can be utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1-methylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the pyrazinone ring can participate in hydrogen bonding, van der Waals interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-pyrazole: Similar in structure but lacks the methyl group and the pyrazinone ring.

    4-Bromo-1-methyl-1H-pyrazole: Similar but with the bromine atom at a different position.

    3-Methylpyrazole: Lacks the bromine atom but has a similar pyrazole ring structure.

Uniqueness

3-Bromo-1-methylpyrazin-2(1H)-one is unique due to the presence of both a bromine atom and a methyl group on the pyrazinone ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

3-bromo-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-3-2-7-4(6)5(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYAZFFUBLQLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-methylpyrazin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-bromo-1-methylpyrazin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3-bromo-1-methylpyrazin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-bromo-1-methylpyrazin-2(1H)-one
Reactant of Route 5
3-bromo-1-methylpyrazin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
3-bromo-1-methylpyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.